molecular formula C26H28O9 B2671041 Neosartoricin CAS No. 1421941-29-8

Neosartoricin

Cat. No.: B2671041
CAS No.: 1421941-29-8
M. Wt: 484.501
InChI Key: JRIXXIVDDHYRRL-FTJBHMTQSA-N
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Description

Contextualization of Neosartoricin within Natural Product Chemistry

This compound is a fungal secondary metabolite classified as a prenylated polyketide. ebi.ac.ukglpbio.com Secondary metabolites are compounds produced by organisms that are not essential for their primary growth but often play a role in defense, competition, and other ecological interactions. nih.gov this compound belongs to the anthracenone (B14071504) class of aromatic polyketides, characterized by a distinctive carbotricyclic structure. ebi.ac.ukmimedb.org

The discovery of this compound is a significant event in the field of natural product chemistry, as it exemplifies the power of modern genome mining techniques to uncover novel bioactive molecules. mdpi.comresearchgate.netillinois.edu It is the product of a "silent" or "cryptic" biosynthetic gene cluster (BGC) found in several pathogenic fungi. ebi.ac.ukmdpi.comtoku-e.com These gene clusters are termed silent because they are not typically expressed under standard laboratory culture conditions, thus masking the chemical products they encode. illinois.edunih.gov The successful isolation of this compound involved the targeted activation of one such cluster, highlighting a strategic shift from traditional bioactivity-guided screening to genome-led discovery. illinois.eduthieme-connect.com

The biosynthesis of this compound involves a key enzyme, a polycyclic polyketide prenyltransferase (pcPTase), which catalyzes the attachment of a prenyl group to the polyketide scaffold. ebi.ac.ukthieme-connect.com The identification of the pcPTase responsible for this compound's formation expanded the known enzymatic tools available for the biosynthetic engineering of complex polycyclic compounds. thieme-connect.com

Historical Overview of this compound Discovery and Initial Characterization

This compound was first reported in the scientific literature in 2013 by two independent research efforts. mdpi.comtoku-e.com One group of researchers, led by Yi Tang at the University of California, Los Angeles, successfully isolated the compound from the pathogenic fungi Aspergillus fumigatus and Neosartorya fischeri. ebi.ac.uktoku-e.com Their approach was centered on activating a silent BGC that contained a gene for a pcPTase. ebi.ac.ukthieme-connect.com

In the same year, another research team discovered the same metabolite, which they named fumicycline. mdpi.comresearchgate.net This discovery was achieved by co-culturing Aspergillus fumigatus with the bacterium Streptomyces rapamycinicus, a technique known to induce the expression of otherwise silent fungal BGCs. nih.govmdpi.com

The initial characterization of this compound's intricate molecular structure was accomplished through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. ebi.ac.uk These analytical methods revealed it to be a prenylated anthracenone. ebi.ac.uk Subsequent research efforts led to the discovery of a structurally related analog, this compound B, through the heterologous expression of a conserved gene cluster from the dermatophyte Trichophyton tonsurans in the model fungus Aspergillus nidulans. nih.govuiowa.edu This finding underscored that the biosynthetic pathway for these compounds is conserved across different pathogenic fungal species. nih.gov

Initial bioactivity assays demonstrated that this compound exhibits T-cell antiproliferative activity, with a reported half-maximal inhibitory concentration (IC50) of approximately 3 μM, indicating its potential as an immunosuppressive agent. ebi.ac.uktoku-e.comthieme-connect.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1421941-29-8 toku-e.com
Molecular Formula C26H28O9 ebi.ac.uk
Molecular Weight 484.5 g/mol toku-e.com
Monoisotopic Mass 484.17333 Da ebi.ac.uk
Appearance White solid toku-e.com
Solubility Soluble in Methanol or DMSO toku-e.com

| Producing Organisms | Aspergillus fumigatus, Neosartorya fischeri | ebi.ac.uktoku-e.comtoku-e.com |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
This compound B

Properties

CAS No.

1421941-29-8

Molecular Formula

C26H28O9

Molecular Weight

484.501

IUPAC Name

[(2S,3R)-3-(2,4-dioxopentyl)-3,6,8,9-tetrahydroxy-10-(3-methylbut-2-enyl)-1-oxo-2,4-dihydroanthracen-2-yl] acetate

InChI

InChI=1S/C26H28O9/c1-12(2)5-6-17-18-8-15(29)9-20(31)21(18)23(32)22-19(17)11-26(34,10-16(30)7-13(3)27)25(24(22)33)35-14(4)28/h5,8-9,25,29,31-32,34H,6-7,10-11H2,1-4H3/t25-,26+/m1/s1

InChI Key

JRIXXIVDDHYRRL-FTJBHMTQSA-N

SMILES

CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)OC(=O)C)(CC(=O)CC(=O)C)O)O)O)O)C

solubility

not available

Origin of Product

United States

Biological Origin and Fungal Ecology of Neosartoricin Production

Neosartoricin is a secondary metabolite, a class of organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. Its production is linked to specific fungal species and is encoded by a dedicated biosynthetic gene cluster.

Identification of this compound-Producing Fungal Species

Aspergillus fumigatus, a ubiquitous saprophytic fungus, is a primary producer of this compound. ebi.ac.ukbioaustralis.comtoku-e.comtoku-e.commonarchinitiative.org This species is well-known for its role as an opportunistic human pathogen, causing a range of diseases, particularly in immunocompromised individuals. nih.gov The production of this compound by A. fumigatus was discovered through genome mining efforts that identified a "silent" biosynthetic gene cluster. ebi.ac.uk Activation of this cluster, which contains a polycyclic polyketide prenyltransferase (pcPTase), leads to the synthesis and secretion of the compound. ebi.ac.ukbioaustralis.comtoku-e.comtoku-e.com The discovery of this compound, also referred to as fumicycline by another research group, highlights the rich and often unexpressed secondary metabolic potential within this medically important fungus. nih.gov

Neosartorya fischeri, the teleomorph (sexually reproducing stage) of Aspergillus fischeri, is another primary producer of this compound. ebi.ac.ukbioaustralis.comtoku-e.comtoku-e.commonarchinitiative.org Similar to A. fumigatus, the production of this compound in N. fischeri is governed by a silent biosynthetic gene cluster containing a key pcPTase. ebi.ac.ukbioaustralis.comtoku-e.comtoku-e.com The isolation of this compound from both A. fumigatus and N. fischeri underscores the close genetic and biochemical relationship between these two species. ebi.ac.uk Overexpression of the regulatory gene, nscR, within this cluster in N. fischeri resulted in the successful production and isolation of this compound. researchgate.net

Fungal Species Role in this compound Production Key Genetic Element
Aspergillus fumigatusPrimary ProducerSilent pcPTase-containing gene cluster ebi.ac.ukbioaustralis.comtoku-e.comtoku-e.com
Neosartorya fischeriPrimary ProducerSilent pcPTase-containing gene cluster ebi.ac.ukbioaustralis.comtoku-e.comtoku-e.com

Conservation of Biosynthetic Gene Clusters in Dermatophytic Fungi (e.g., Trichophyton and Arthroderma genera)

Genomic studies have revealed that the biosynthetic gene cluster responsible for this compound production is conserved in various dermatophytic fungi, including species from the Trichophyton and Arthroderma genera. toku-e.comresearchgate.nettoku-e.com Dermatophytes are a group of fungi that cause infections of the skin, hair, and nails in humans and animals. researchgate.net While these fungi possess the genetic blueprint for this compound synthesis, the compound's production is often not detected under standard laboratory conditions, indicating that the gene cluster is "cryptic" or silent. researchgate.netillinois.edu

Heterologous expression, a technique where a gene or gene cluster from one organism is inserted into another, has been instrumental in confirming the function of these conserved clusters. researchgate.netillinois.edu For instance, the this compound gene cluster from a dermatophyte was successfully expressed in the model fungus Aspergillus nidulans, leading to the production of this compound B, an analog of this compound. researchgate.netillinois.educaymanchem.com This finding suggests a potential, though yet unconfirmed, role for these compounds in the pathogenesis of dermatophyte infections. toku-e.com

Fungal Genera Status of this compound BGC Experimental Evidence
TrichophytonConservedHomologous gene cluster identified toku-e.comtoku-e.com
ArthrodermaConservedHomologous gene cluster identified toku-e.comtoku-e.com

Ecological Significance of this compound in Fungal Interactions

The ecological role of many fungal secondary metabolites, including this compound, is not yet fully understood. frontiersin.organu.edu.au However, the production of such bioactive compounds is generally believed to confer a competitive advantage to the producing organism within its ecological niche. frontiersin.organu.edu.aunih.gov Fungi in their natural habitats are in constant interaction with a multitude of other organisms, including bacteria, other fungi, and predators like amoebae and nematodes. nih.gov

Secondary metabolites can act as defense mechanisms against competitors or predators. nih.gov Given that this compound exhibits immunosuppressive activity, it has been hypothesized that it may play a role in modulating the host immune response during infection by pathogenic fungi like A. fumigatus. ebi.ac.ukuniprot.org By suppressing the host's immune cells, the fungus may be better able to establish and maintain an infection.

Furthermore, the conservation of the this compound biosynthetic gene cluster across different fungal species that share similar ecological niches, such as pathogenic fungi, suggests a conserved and important biological function. frontiersin.organu.edu.au The production of such compounds could be a strategy to inhibit competing microbes or deter fungivores. frontiersin.org The study of the chemical ecology of these fungi is crucial to unraveling the precise functions of secondary metabolites like this compound in their natural environments. frontiersin.organu.edu.au

Biosynthetic Pathways and Genetic Regulation of Neosartoricin

Neosartoricin as a Prenylated Polyketide Biosynthetic Product

This compound is a naturally occurring secondary metabolite classified as a prenylated polyketide. nih.govthieme-connect.com Polyketides are a diverse class of compounds synthesized by multidomain enzymes known as polyketide synthases (PKSs). mdpi.com The biosynthesis of this compound involves the creation of a polyketide backbone, which is then modified by the addition of a prenyl group, a key step that contributes to its structural complexity and biological activity. thieme-connect.comnih.gov This prenylated anthracenone (B14071504) is produced by pathogenic fungi, including Aspergillus fumigatus and Neosartorya fischeri. nih.govebi.ac.uk The discovery of this compound resulted from genome mining efforts aimed at activating silent biosynthetic gene clusters in these fungi. thieme-connect.comnih.gov

Characterization of the this compound/Fumicycline Biosynthetic Gene Cluster (nsc/fcc BGC)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). nih.gov This cluster was identified in 2013 and is often referred to as the this compound (nsc) or fumicycline (fcc) BGC. nih.gov The dual nomenclature arose because the compound was discovered and named this compound by one research group, while another group identified related metabolites, fumicyclines A and B, from the same activated gene cluster and named it accordingly. nih.govnih.gov

The nsc/fcc BGC is typically "silent," meaning it is not expressed under standard laboratory cultivation conditions. nih.govbiorxiv.org The cluster contains a set of co-regulated genes responsible for the entire biosynthetic pathway. nih.govnih.gov It is conserved in dermatophytic fungi and has been a subject of study for activating cryptic metabolic pathways. nih.gov The core of the BGC consists of genes encoding the key synthase, tailoring enzymes, and a pathway-specific transcription factor. nih.govnih.gov

Table 1: Genes of the this compound/Fumicycline (nsc/fcc) Biosynthetic Gene Cluster This table provides an overview of the genes identified within the nsc/fcc BGC and their corresponding protein products.

Gene Identifier Protein Product General Function
nscA/fccA Non-Reducing Polyketide Synthase (NR-PKS) Synthesizes the initial polyketide backbone. nih.govbiorxiv.org
nscB/fccB Metallo-β-lactamase-type Thioesterase (MβL-TE) Releases the nascent polyketide chain from the PKS. nih.govnih.gov
nscC/fccC Flavin-dependent Monooxygenase (FMO) Catalyzes a hydroxylation step. nih.govuniprot.org
nscD/fccD Polycyclic Polyketide Prenyltransferase (pcPTase) Adds a dimethylallyl (prenyl) group to the polyketide intermediate. nih.govbiorxiv.org
nscE/fccE NAD-dependent Dehydratase Role in the biosynthesis of this compound in A. fumigatus has not been proposed. nih.govmdpi.com
nscR/fccR Zn(II)2Cys6 Transcription Factor Regulates the expression of the other genes within the cluster. nih.gov

Key Enzymatic Components in this compound Biosynthesis

The synthesis of this compound is a multi-step enzymatic cascade, with each enzyme in the BGC performing a specific chemical transformation. nih.govnih.gov

The biosynthesis is initiated by the non-reducing polyketide synthase (NR-PKS) NscA/FccA. nih.govnih.gov This large, multidomain enzyme is responsible for synthesizing and cyclizing the decaketide backbone of the molecule. uniprot.orguniprot.org Unlike some PKSs, NscA/FccA lacks an integrated thioesterase (TE) domain for releasing the final product. mdpi.com Instead, it works in conjunction with a separate thioesterase enzyme, NscB/FccB, to liberate the synthesized polyketide chain. nih.govmdpi.com

A crucial modification step is catalyzed by the polycyclic polyketide prenyltransferase (pcPTase) NscD/FccD. thieme-connect.comnih.gov This enzyme belongs to a distinct group of prenyltransferases that catalyze the Friedel-Crafts alkylation of aromatic polyketides. thieme-connect.comnih.gov NscD/FccD specifically transfers a dimethylallyl group from a donor molecule to the C5 position of the aromatic polyketide core. uniprot.orguniprot.org This prenylation is a defining characteristic of this compound and is essential for its final structure. thieme-connect.comuniprot.org

Several accessory enzymes are vital for tailoring the polyketide intermediate into the final this compound product. nih.gov

NscB/FccB : This enzyme is a metallo-β-lactamase-type thioesterase (MβL-TE). nih.govmdpi.com Its primary function is to hydrolytically release the polyketide chain from the acyl carrier protein (ACP) domain of the NscA/FccA synthase. nih.govuniprot.org This release is followed by a spontaneous decarboxylation event. nih.govuniprot.orguniprot.org

NscC/FccC : This FAD-dependent monooxygenase is responsible for the stereospecific hydroxylation of the polyketide intermediate at the C2 position. nih.govuniprot.orguniprot.org This step adds to the chemical complexity of the molecule.

The proposed biosynthetic pathway suggests that after the actions of NscA, NscB, NscD, and NscC, an intermediate known as fumicycline B is formed. nih.gov A final O-acetylation is required to convert fumicycline B into this compound. nih.gov The gene encoding the O-acetyltransferase for this final step has not been identified within the nsc gene cluster, suggesting it may be catalyzed by an enzyme encoded elsewhere in the genome. uniprot.org

Table 2: Key Enzymes and Their Functions in this compound Biosynthesis This table details the specific catalytic roles of the primary enzymes involved in the formation of this compound.

Enzyme Protein Class Specific Role in Biosynthesis
NscA/FccA Non-Reducing Polyketide Synthase (NR-PKS) Synthesizes and cyclizes the decaketide backbone. uniprot.orguniprot.org
NscB/FccB Metallo-β-lactamase-type Thioesterase Mediates product release from the PKS via hydrolysis, followed by decarboxylation. nih.govuniprot.org
NscD/FccD Polycyclic Polyketide Prenyltransferase (pcPTase) Catalyzes the addition of a dimethylallyl group to the aromatic C5 position of the polyketide intermediate. uniprot.orguniprot.org
NscC/FccC FAD-dependent Monooxygenase Performs stereospecific hydroxylation at the C2 position of the intermediate. uniprot.orguniprot.org

Involvement of Polycyclic Polyketide Prenyltransferase (pcPTase) NscD/FccD

Transcriptional Regulation and Activation of Silent Gene Clusters

The nsc/fcc BGC is considered a silent or cryptic gene cluster because it is not typically transcribed under normal laboratory growth conditions. nih.govfrontiersin.org Its activation requires specific triggers or genetic manipulation. nih.govmdpi.com The expression of the enzymatic genes in the cluster is controlled by the pathway-specific Zn(II)2Cys6 transcription factor, NscR/FccR. nih.gov Researchers have successfully employed several strategies to overcome this transcriptional silence and induce the production of this compound:

Overexpression of the Transcriptional Activator : A common and effective method is to place the nscR/fccR transcription factor gene under the control of a strong, constitutive promoter (such as the gpdA promoter). nih.gov This forced expression of the regulator turns on the transcription of the entire downstream nsc/fcc gene cluster, leading to metabolite production. nih.govresearchgate.net

Heterologous Expression : The entire nsc/fcc gene cluster has been transferred from its native organism into a more genetically tractable host fungus, such as Aspergillus nidulans. nih.govnih.govresearchgate.net This technique allows for the production of the metabolite in a different cellular environment, bypassing the native regulatory silence.

Co-cultivation : The production of fumicyclines (related to this compound) was first observed when A. fumigatus was co-cultured with the bacterium Streptomyces rapamycinicus. nih.govfrontiersin.org This interspecies interaction acts as a natural trigger, inducing the expression of the otherwise silent fcc gene cluster, likely through chromatin remodeling mechanisms. frontiersin.orgnih.gov

These activation strategies have been crucial not only for the discovery of this compound but also for providing powerful tools to explore the vast, untapped chemical diversity hidden within fungal genomes. nih.govnih.gov

Strategies for Gene Cluster Activation (e.g., overexpression of pathway-specific transcription factors)

The production of this compound is governed by a silent or cryptically expressed biosynthetic gene cluster (BGC), often referred to as the nsc or fcc cluster. nih.gov Activating this silent pathway is a prerequisite for producing the compound, and researchers have employed several molecular strategies to achieve this. The most prominent and successful of these strategies is the targeted overexpression of the pathway-specific transcription factor. nih.govnih.gov

The this compound BGC contains a dedicated Zn(II)2Cys6 transcription factor, NscR (also known as FccR), which specifically regulates the expression of the other genes within the cluster. nih.govuniprot.org In its native fungal producers, such as Aspergillus fumigatus and Neosartorya fischeri, this gene cluster is typically not expressed under standard laboratory conditions. nih.govoup.com Overexpression of nscR has been shown to be a direct and effective method to switch on the entire biosynthetic cascade, leading to the synthesis and isolation of this compound. nih.govresearchgate.netmdpi.com

To achieve robust activation, the native promoter of the nscR gene is often replaced with a strong, constitutive promoter. For instance, the constitutive gpdA promoter from Aspergillus nidulans has been successfully used to drive the expression of NscR/FccR in A. fumigatus, which in turn induced the expression of the other genes in the cluster. mdpi.comnih.gov Further studies have quantitatively assessed different promoters to optimize yields, demonstrating that promoter strength directly correlates with the production levels of this compound. researchgate.net

Heterologous expression is another powerful technique for activating the this compound cluster. nih.gov This involves transferring the entire BGC, or key components, from its native organism into a well-characterized model host fungus, such as Aspergillus nidulans. mdpi.comfrontiersin.org In one such approach, a five-gene cluster from Trichophyton tonsurans was moved into A. nidulans. rsc.org While the four biosynthetic genes were expressed from their native promoters, the nscR transcription factor's promoter was replaced with the strong A. nidulans gpdA promoter, resulting in the production of this compound B. rsc.org This strategy not only activates the silent pathway but also facilitates the study of the biosynthetic machinery in a more genetically tractable host. frontiersin.orgrsc.org

Activation StrategyMethodKey Genetic ElementsOrganism(s)Outcome
Pathway-Specific TF Overexpression Placing the pathway-specific transcription factor under the control of a strong, constitutive promoter.Transcription Factor: nscR (fccR) Promoter: gpdAAspergillus fumigatus, Neosartorya fischeriActivation of the nsc/fcc gene cluster and production of this compound. nih.govresearchgate.netnih.gov
Promoter Engineering Testing various promoters of different strengths to drive nscR expression.Promoters: PzipA, PgpdA, PhapC, PAN1984Aspergillus nidulansVaried yields of this compound, confirming that stronger promoters lead to higher production. researchgate.net
Heterologous Expression Transferring the biosynthetic gene cluster to a model host organism.5-gene cluster from Trichophyton tonsurans including nscR with a gpdA promoter.Aspergillus nidulansSuccessful production of this compound B in the host. rsc.org

Impact of Co-culturing on this compound Biosynthesis

Microbial interactions are a significant trigger for the activation of silent secondary metabolite gene clusters. nih.gov The biosynthesis of this compound, also identified as fumicycline A, can be induced by cultivating its fungal producer in the presence of other microorganisms. nih.govmdpi.com This phenomenon highlights a potential ecological role for this compound as a defense molecule in competitive environments. mdpi.com

A key finding demonstrated that co-culturing Aspergillus fumigatus with the bacterium Streptomyces rapamycinicus led to the activation of the previously silent nsc/fcc gene cluster. nih.govmdpi.com Microarray analysis of the co-culture revealed a significant up-regulation of the genes within this cluster, resulting in the production of fumicyclines. nih.gov Deletion of the core NR-PKS gene, nscA/fccA, completely abolished the production of these compounds, confirming the cluster's involvement. nih.gov The produced metabolite exhibited moderate activity against S. rapamycinicus, supporting the hypothesis that it may serve as a chemical defense for the fungus. mdpi.com

The influence of the culture environment extends beyond direct microbial competition. In a different experimental setup, a co-culture system was established between the cyanobacterium Synechococcus elongatus and a genetically engineered strain of Aspergillus nidulans that heterologously expressed dermatophyte-derived polyketide synthase genes. nih.gov In this system, the production of this compound B was observed specifically under nitrogen-poor conditions, indicating that nutrient availability is a critical factor regulating the biosynthesis of this compound in a symbiotic or competitive setting. nih.gov

Proposed Biosynthetic Cascade and Intermediate Compounds

The biosynthesis of this compound is a multi-step enzymatic process orchestrated by the proteins encoded within the nsc/fcc gene cluster. nih.gov Based on the functions of the encoded enzymes and the detection of pathway intermediates, a biosynthetic cascade has been proposed. nih.gov

The pathway is initiated by NscA/FccA , a hybrid non-ribosomal peptide synthetase-polyketide synthase (NR-PKS). nih.gov This core enzyme is responsible for assembling the initial molecular scaffold. The nascent polyketide product is then released from the synthase by the action of NscB/FccB , a metallo-β-lactamase-type thioesterase. nih.gov

Following its release, the intermediate undergoes a series of tailoring reactions. The proposed sequence involves:

Decarboxylation : The intermediate loses a molecule of carbon dioxide. nih.gov

Prenylation : A prenyl group is attached to the molecule, a reaction catalyzed by the polycyclic prenyltransferase NscD/FccD . nih.gov

Hydroxylation : The flavin-dependent monooxygenase NscC/FccC introduces a hydroxyl group, leading to the formation of the intermediate compound fumicycline B . nih.gov

From fumicycline B, the pathway can diverge to produce two related final products:

O-acetylation : An acetyl group is added to yield This compound . nih.gov

Dehydration : The removal of a water molecule, catalyzed by the NAD-dependent dehydratase NscE/FccE , results in the formation of fumicycline A . nih.gov

Other related compounds, such as this compound C and this compound D, have also been reported, though they may potentially be artifacts generated during extraction or analysis rather than true biosynthetic products. biorxiv.org

Advanced Structural Elucidation Methodologies for Neosartoricin and Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the elucidation of neosartoricin's structure. ebi.ac.uknih.govfigshare.com Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, researchers have been able to piece together the intricate framework of this natural product. nih.govresearchgate.net

Detailed analysis of ¹H NMR spectra reveals the chemical shifts, coupling constants, and multiplicities of the protons within the molecule, providing information about their local chemical environment and connectivity. For instance, the presence of aromatic protons, a prenyl group, and various hydroxyl and acetyl functionalities can be identified. nih.govresearchgate.net ¹³C NMR spectroscopy complements this by providing data on the carbon skeleton of the molecule. nih.govhmdb.carsc.orghmdb.ca

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in establishing the connectivity between protons and carbons. nih.govresearchgate.net These experiments allow for the definitive assignment of all proton and carbon signals, leading to the establishment of the planar structure of this compound and its analogues like this compound B. nih.gov For example, HMBC correlations were crucial in confirming the attachment of the 1,3-diketo substituent at the C3 position and the C5 prenylation. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogues Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Analogue Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Reference
This compound BSignals corresponding to polyhydroxylated aromatic scaffold, C5 prenylation, and 1,3-diketo substituent at C3.Signals confirming the loss of an acetyl group compared to this compound. nih.gov
This compound CSignals indicating a spirocyclic structure formed by the attack of the C3 hydroxyl on C14.Changes in chemical shifts consistent with the formation of a new ring. nih.gov
This compound DSignals suggesting further cyclization to form an acetal-containing dioxabicyclo-octanone ring.Unique signals corresponding to the acetal (B89532) carbon and surrounding atoms. nih.gov

Utilization of X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR spectroscopy is powerful for determining the planar structure, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry and conformation. wikipedia.org For this compound, obtaining suitable crystals was a critical step in its structural elucidation. nih.govresearchgate.net

Researchers successfully obtained orange platelet-like crystals of this compound from an ethyl acetate/n-hexane solvent system. nih.gov X-ray diffraction analysis of these crystals not only confirmed the connectivity established by NMR but also unambiguously determined the relative and absolute stereochemistry of the chiral centers within the molecule. ebi.ac.uknih.govnih.gov The resulting crystal structure revealed the precise spatial orientation of the various substituents, including the hydroxyl, acetyl, and prenyl groups. nih.gov Interestingly, the analysis also showed that this compound co-crystallized with residual DMSO-d6 from the NMR analysis, and the anomalous scattering from the sulfur atom in DMSO aided in determining the absolute structure. nih.gov

High-Resolution Mass Spectrometry Techniques in Structural Analysis

High-Resolution Mass Spectrometry (HRMS) plays a vital role in determining the elemental composition of this compound and its analogues. uiowa.eduhilarispublisher.comnih.gov HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the calculation of the precise molecular formula. mdpi.com

In the initial discovery of this compound, liquid chromatography-mass spectrometry (LC-MS) analysis of extracts from the producing fungi, Aspergillus fumigatus and Neosartorya fischeri, revealed a compound with a protonated molecule [M+H]⁺ at m/z 485. nih.gov This, along with other mass spectral data, was consistent with the molecular formula C₂₆H₂₈O₉. ebi.ac.ukcaymanchem.com HRMS is also crucial for identifying and characterizing analogues. For example, this compound B was identified by its [M+H]⁺ ion at m/z 443, which is 42 mass units lower than this compound, corresponding to the loss of an acetyl group. nih.gov The molecular weights of neosartoricins C and D were both determined to be 424, consistent with their proposed structures. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound and its Analogues

Compound Molecular Formula Observed [M+H]⁺ (m/z) Reference
This compoundC₂₆H₂₈O₉485 nih.gov
This compound BC₂₄H₂₆O₈443.1773 nih.govresearchgate.net
This compound CC₂₄H₂₄O₇424 nih.gov
This compound DC₂₄H₂₄O₇424 nih.gov

Integration of Genomic Information in Natural Product Structure Elucidation

The advent of genome mining has revolutionized natural product discovery and structural elucidation. researchgate.netresearchgate.net By analyzing the biosynthetic gene cluster (BGC) responsible for producing a particular compound, researchers can gain valuable insights into its structure. nih.gov

The BGC for this compound was identified in Aspergillus fumigatus and Neosartorya fischeri. nih.govnih.gov Activation of this silent gene cluster, which contains a polycyclic polyketide prenyltransferase (pcPTase), led to the isolation of this compound. ebi.ac.uknih.gov The functions of the genes within the cluster provide clues about the biosynthetic pathway and, consequently, the structure of the final product. uniprot.orguniprot.org For instance, the presence of a non-reducing polyketide synthase (NR-PKS), a prenyltransferase, and various oxidoreductases in the this compound BGC is consistent with the observed anthracenone (B14071504) core, prenyl group, and hydroxylations in the final structure. nih.govthieme-connect.com

This genomic information can guide the structural elucidation process by predicting key structural features. researchgate.net For example, the discovery of highly conserved core PKS genes in dermatophytes, similar to those in the this compound cluster, led to the targeted isolation and characterization of this compound B from a heterologous expression system. nih.govuiowa.edu This integration of genomics with traditional analytical methods provides a powerful and efficient approach for discovering and characterizing novel natural products. uiowa.edu

Molecular and Cellular Mechanisms of Neosartoricin Biological Activity

Immunosuppressive Effects: Inhibition of T-cell Proliferationresearchgate.netbiosynth.comresearchgate.netfrontiersin.org

Neosartoricin has been identified as an immunosuppressive agent, a role characterized by its ability to diminish the strength of an immune response. ebi.ac.uk A key aspect of this immunosuppressive character is its demonstrated ability to inhibit the proliferation of T-cells, which are crucial components of the adaptive immune system. researchgate.netresearchgate.net The suppression of T-cell proliferation is a common mechanism for many immunosuppressive drugs, which often target various cellular processes to control aberrant immune responses. nih.gov Together with other fungal metabolites like gliotoxin, this compound can contribute to the suppression of the local adaptive immune response by hindering T-cell proliferation. researchgate.net

Laboratory studies using cells cultured outside of a living organism (in vitro) have provided specific data on this compound's effect on T-cells. In a key study, this compound demonstrated a dose-dependent antiproliferative activity against murine splenic T-cells that were activated with anti-CD3/CD28 antibodies. researchgate.net The potency of this inhibition was quantified by its half-maximal inhibitory concentration (IC₅₀), which was determined to be 2.99 μM. researchgate.net This indicates that this compound is a moderately potent inhibitor of T-cell proliferation. The effect is dosage-dependent, as shown by experiments measuring the uptake of [³H]-thymidine, a marker for cell proliferation. researchgate.net

To contextualize its activity, this compound's inhibitory effect at a concentration of 10 μM was compared to other compounds, including the well-known immunosuppressant Cyclosporine A (CsA). researchgate.net

Table 1: In Vitro Antiproliferative Activity of this compound on Murine T-cells

CompoundParameterValueCell TypeAssay MethodSource
This compoundIC₅₀2.99 μMAnti-CD3/CD28-activated murine splenic T-cells[³H]-thymidine uptake researchgate.net

The precise mechanism by which this compound inhibits T-cell proliferation is not fully elucidated, but it likely involves interference with critical immune cell pathways. Immunosuppressive agents can act through various mechanisms. ebi.ac.uk These include disrupting metabolic processes essential for rapidly dividing cells, interfering with signal transduction pathways that lead to T-cell activation, or modulating the production of cytokines. frontiersin.orgnih.gov

Potential mechanisms for T-cell suppression include:

Inhibition of Signaling Pathways: T-cell activation relies on complex signaling cascades initiated by the T-cell receptor (TCR). numberanalytics.com Drugs like Cyclosporine A specifically target these signaling pathways. nih.gov this compound may act similarly by interfering with key signaling molecules downstream of the TCR.

Modulation of Cytokines: The proliferation and function of T-cells are heavily regulated by cytokines. frontiersin.org Some immunosuppressive effects are achieved by altering the balance of cytokines, such as by promoting inhibitory cytokines like TGF-β or IL-10, or by blocking the pathways of stimulatory cytokines like IL-2. frontiersin.org

Metabolic Disruption: Activated T-cells undergo significant metabolic reprogramming to support their rapid proliferation. Targeting these metabolic pathways is another established mechanism of immunosuppression. frontiersin.org

In Vitro Studies on Murine T-cell Antiproliferative Activity

Interaction with Molecular Targets and Cellular Components

The biological activity of a compound like this compound stems from its interaction with specific molecular targets within the cell. As a prenylated anthracenone (B14071504), its structure dictates its potential binding partners. researchgate.net While the direct molecular target responsible for its immunosuppressive effect has not been definitively identified, the general mechanisms of immunosuppressants offer clues. ebi.ac.uk

Such agents often target proteins crucial for immune cell function, such as enzymes (e.g., kinases, phosphatases) or transcription factors that regulate the expression of genes necessary for the immune response. nih.govcaltagmedsystems.co.uk For example, immune checkpoint proteins on the surface of T-cells, such as PD-1, are key regulators of immune activation and are common targets for therapeutic intervention. caltagmedsystems.co.uk It is plausible that this compound interacts with components of the T-cell activation machinery, potentially affecting the reorganization of the actin cytoskeleton, which is vital for T-cell activation and the formation of the immunological synapse. nih.gov Further research is needed to isolate and identify the specific protein(s) that this compound binds to in order to exert its antiproliferative effects.

Influence on Gene Expression and Signal Transduction Pathways

The inhibition of T-cell proliferation by this compound is ultimately a result of its influence on gene expression and the underlying signal transduction pathways. nih.gov Signal transduction is the process by which a cell converts an external signal, such as the recognition of an antigen, into a specific cellular response. jax.org This process involves complex cascades of molecular events that regulate the activity of transcription factors, which in turn control which genes are turned on or off. nih.govnumberanalytics.com

Overexpression of a specific transcription factor, nscR, has been shown to activate the biosynthetic gene cluster responsible for producing this compound in fungi. researchgate.netmdpi.com While this relates to its production, the mechanism of this compound's action involves its subsequent effect on signaling pathways within mammalian immune cells.

Key signal transduction pathways that govern T-cell activation and proliferation, and are therefore potential targets for this compound, include:

T-cell Receptor (TCR) Signaling: This is the primary pathway initiating T-cell activation. It involves a cascade of phosphorylation events mediated by kinases like Lck and ZAP-70, leading to the activation of transcription factors such as NF-AT and AP-1. numberanalytics.com

PI3K/AKT Pathway: This pathway is crucial for regulating cell metabolism, proliferation, and survival in response to growth factors and cytokines. mdpi.com

JAK/STAT Pathway: This pathway transmits signals from cytokine receptors to the nucleus, regulating the expression of genes involved in immunity and cell growth. numberanalytics.com

By interfering with one or more of these pathways, this compound could prevent the expression of genes required for cell cycle progression, thereby halting T-cell proliferation. nih.gov

Structure Activity Relationship Sar Studies of Neosartoricin

Investigation of Key Pharmacophores for Immunosuppressive Activity

The immunosuppressive activity of neosartoricin is highly dependent on specific functional groups, which act as the key pharmacophores. Initial research into this compound's bioactivity has identified two critical structural features required for its T-cell antiproliferative effects: the dimethylallyl (prenyl) group and the O-acetyl group. tandfonline.com

A study that activated the biosynthetic gene cluster for this compound in Neosartorya fischeri enabled the isolation of the compound and several related analogues. tandfonline.com The primary compound, this compound, exhibited a significant inhibitory effect on murine T-cell proliferation with a half-maximal inhibitory concentration (IC₅₀) of approximately 3 µM. tandfonline.comnih.gov When compared with its own biosynthetic precursors and related molecules, the importance of the prenyl and acetyl moieties became clear. Analogues lacking the prenyl group, such as certain non-prenylated anthracenones, showed diminished activity. tandfonline.com Similarly, the desacetyl derivative of this compound was also found to have reduced inhibitory function. tandfonline.com This indicates that both the lipophilic prenyl tail, which may facilitate membrane interaction or binding to a hydrophobic pocket in its target protein, and the O-acetyl group are essential components of the pharmacophore responsible for this compound's immunosuppressive action. tandfonline.com

Further research has led to the characterization of this compound B, an O-diacetyl analog of this compound A, which also possesses immunomodulatory activity. tandfonline.comresearchgate.net The heterologous expression of the this compound gene cluster from the dermatophyte Trichophyton tonsurans in the model fungus Aspergillus nidulans yielded this compound B. nih.gov Structurally, this compound B is very similar to this compound but lacks an acetyl group at the C2 hydroxyl position, reinforcing that the pattern of acetylation and prenylation across the anthracenone (B14071504) scaffold is a key determinant of biological activity. nih.gov

Correlating Structural Modifications of this compound Analogues with Biological Potency

The correlation between structural modifications of this compound and its biological potency has been explored through the comparison of naturally isolated and biosynthesized analogues. The foundational studies provide a clear link between specific chemical groups and the resulting immunosuppressive effects.

This compound, a prenylated anthracenone, was identified as a potent inhibitor of T-cell proliferation (IC₅₀ = 2.99 µM). nih.gov To establish a preliminary SAR, its activity was compared against several structurally related compounds isolated from the same fungal cultures. tandfonline.com The key analogues included a desacetyl derivative (Compound 7), a non-prenylated anthracenone shunt product (Compound 4), another non-prenylated derivative (Compound 8), and the related compound emodin. tandfonline.com The results demonstrated that this compound had a higher inhibitory activity than all the tested analogues. tandfonline.com The loss of the O-acetyl group (desacetyl derivative) or the complete absence of the dimethylallyl group (non-prenylated anthracenones) led to a significant reduction in potency, confirming these groups are critical for the biological function. tandfonline.com

The findings are summarized in the table below, which compares the structures of this compound and its key analogues.

Compound NameCore StructureKey ModificationsImmunosuppressive Potency
This compound AnthracenonePrenylated and O-acetylatedIC₅₀ ≈ 3 µM tandfonline.comnih.gov
Desacetylthis compound AnthracenonePrenylated; Lacks O-acetyl groupLower than this compound tandfonline.com
Compound 4 AnthracenoneNon-prenylatedLower than this compound tandfonline.com
Compound 8 AnthracenoneNon-prenylatedLower than this compound tandfonline.com
Emodin AnthracenoneNon-prenylated; different hydroxylation patternModerate activity; lower than this compound tandfonline.com
This compound B AnthracenonePrenylated; Lacks C2-hydroxyl acetyl groupPossesses immunomodulatory activity researchgate.netnih.gov

Computational Approaches in this compound SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods are powerful tools for dissecting the SAR of natural products. While dedicated Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies focused specifically on the immunosuppressive activity of this compound analogues are limited in published literature, the compound has been included in broader computational screening efforts. These studies provide a framework for how such techniques could be applied to further elucidate its mechanism and SAR.

In one in-silico study aimed at identifying novel anti-inflammatory compounds, this compound B was identified through a pharmacophore-based virtual screening of the Natural Product Atlas database. tandfonline.comtandfonline.com The study began by creating a pharmacophore model based on known inhibitors of the target protein. tandfonline.com This model, which defines the essential three-dimensional arrangement of chemical features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic centers), was then used as a query to search the database for compounds with matching features. tandfonline.comtandfonline.com this compound B was among the hits, suggesting its structure fits the pharmacophore for interacting with an inflammasome-related protein target. tandfonline.com

Following the initial screening, molecular docking was employed to predict the binding affinity and pose of the identified compounds within the target's binding site. tandfonline.comtandfonline.com Docking simulations calculate the most likely conformation of the ligand-receptor complex and estimate the strength of the interaction, often reported as a binding energy score. nih.gov In this context, this compound B was docked into the AIM2 protein, a target involved in inflammasome activation, to assess its potential as an inhibitor. tandfonline.com While this study's primary goal was not to define the SAR of this compound for immunosuppression, it demonstrates the utility of docking for generating hypotheses about its molecular targets and binding mode, which are essential components of a comprehensive SAR analysis.

To date, a specific QSAR model for the this compound class of compounds, which would mathematically correlate structural descriptors with immunosuppressive activity, has not been reported. nih.gov Developing such a model would require a larger dataset of analogues with measured biological potencies. Future work combining the synthesis of new this compound derivatives with QSAR and targeted molecular docking studies could precisely map the pharmacophoric features and guide the rational design of next-generation immunosuppressants.

Preclinical Research Applications and Biotechnological Potential of Neosartoricin

Neosartoricin as a Lead Compound in Preclinical Drug Discovery

This compound, a fungal secondary metabolite, has garnered attention in the field of preclinical drug discovery due to its notable biological activities. A lead compound is a chemical entity showing pharmacological or biological activity that can serve as a starting point for developing new drugs through chemical modifications. wikipedia.orgtaylorandfrancis.comjetir.org The process of drug discovery is lengthy and expensive, often taking 10-15 years from the initial discovery to market approval. frontiersin.org this compound's core structure presents a promising scaffold for chemical alterations aimed at enhancing potency, selectivity, and pharmacokinetic properties. wikipedia.org

The discovery and optimization of lead compounds are critical stages in the drug development pipeline. danaher.com Natural products, like this compound, are considered "biologically friendly" and often possess complex stereochemistry that makes them suitable as lead candidates. jetir.org Research has shown that this compound exhibits T-cell antiproliferative activity, suggesting its potential as an immunosuppressive agent. ebi.ac.uk This activity makes it a valuable candidate for further investigation in the context of autoimmune diseases and organ transplantation. The process of identifying and refining lead compounds involves extensive laboratory testing to assess their efficacy and safety before they can proceed to human clinical trials. wikipedia.orgfrontiersin.org The ultimate goal is to develop a preclinical candidate by evaluating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. danaher.com

Utilization in Chemical Biology as a Research Probe

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins, in their native cellular environments. nih.govmskcc.org this compound and its derivatives can serve as valuable research probes in chemical biology to explore complex biological processes. researchgate.net

Development of Chemical Tools for Investigating Immunological Processes

Given this compound's immunosuppressive properties, it can be developed into a chemical probe to investigate the intricacies of the immune system. ebi.ac.uk Such probes can help in understanding the molecular mechanisms of immune responses, including the activation and proliferation of T-cells. ebi.ac.uknih.gov By using this compound as a tool, researchers can dissect specific pathways involved in immunological processes, potentially identifying new targets for therapeutic intervention. The development of such tools is part of a growing field of "induced-volatolomics," where probes are designed to release a volatile reporter molecule in response to a specific enzymatic stimulus associated with a pathogen or metabolic process. academie-sciences.fr

Genetic Engineering and Heterologous Expression for Enhanced Production

The production of this compound and its analogs can be significantly enhanced through genetic engineering and heterologous expression techniques. nih.govbritannica.com Many fungal secondary metabolite gene clusters, including the one for this compound, are "silent" or expressed at very low levels under standard laboratory conditions. nih.govnih.gov

Heterologous expression, which involves transferring a gene cluster from its native organism to a more tractable host, is a powerful strategy for producing and studying these compounds. nih.govfrontiersin.orgmdpi.com Aspergillus nidulans has been successfully used as a heterologous host for the production of this compound B from a cryptic gene cluster found in dermatophytes. nih.gov This was achieved by constructing fungal expression vectors in yeast and integrating them into the A. nidulans genome. nih.gov To ensure the expression of the foreign gene cluster, the native promoter of a key transcription factor gene was replaced with a strong constitutive promoter from A. nidulans. nih.govrsc.org This approach not only facilitates the production of known compounds but also enables the discovery of novel analogs. illinois.edu For instance, the heterologous expression of a gene cluster from Trichophyton tonsurans in A. nidulans led to the production of this compound B at a concentration of 10 mg per liter. rsc.org

Biosynthetic Pathway Engineering for Novel Compound Generation

Understanding the biosynthetic pathway of this compound opens up opportunities for generating novel compounds through pathway engineering. nih.govrsc.org This involves manipulating the genes within the biosynthetic cluster to alter the final chemical structure. mdpi.com The this compound biosynthetic gene cluster typically includes a polyketide synthase (PKS), a thioesterase (TE), a monooxygenase (FMO), and a prenyltransferase (pcPT). nih.gov

By expressing different combinations of these genes or introducing genes from other pathways, it is possible to create new derivatives of this compound. nih.govrsc.org For example, researchers have explored the addition of other tailoring enzymes to the this compound B-producing host to see if it could be further modified. nih.gov This approach, often termed combinatorial biosynthesis, can lead to the creation of molecules with improved or entirely new biological activities. illinois.edu The development of efficient DNA assembly methods has made the reconstruction of entire gene clusters and the creation of novel compounds through this "plug-and-play" approach more feasible. illinois.edu This strategy has been used to generate novel polycyclic tetramate macrolactams and has the potential to produce complex fluorinated natural products. illinois.edu

Future Directions and Emerging Research Avenues for Neosartoricin

Elucidation of Remaining Uncharacterized Biosynthetic Steps

The biosynthetic pathway of neosartoricin has been partially elucidated, stemming from the activation of the nsc (or fcc) gene cluster in A. fumigatus and N. fischeri. nih.gov The proposed biosynthesis initiates with the non-reducing polyketide synthase (NR-PKS) NscA/FccA and the metallo-β-lactamase-type thioesterase NscB/FccB, which releases the polyketide product. nih.gov Subsequent modifications, including prenylation by the polycyclic prenyltransferase NscD/FccD and hydroxylation by the flavin-dependent monooxygenase NscC/FccC, lead to the intermediate fumicycline B. nih.gov

However, key steps in the biosynthetic cascade remain uncharacterized. A critical final step is the O-acetylation of fumicycline B to yield this compound. nih.gov The specific acetyltransferase responsible for this conversion has not yet been identified and is presumed to be an endogenous enzyme in the producing fungus. nih.gov Identifying and characterizing this enzyme is a crucial step to fully understand and potentially manipulate the biosynthesis of this compound.

Furthermore, the nsc/fcc gene cluster contains a gene encoding an NAD-dependent dehydratase (NscE/FccE), for which a role in this compound biosynthesis has not yet been proposed. scienceopen.com Future research should focus on determining the function of this enzyme, which could be involved in the production of a yet-to-be-identified shunt product or an alternative endpoint to the pathway. Investigating these uncharacterized steps through gene knockout studies, heterologous expression of pathway genes, and in vitro enzymatic assays will be essential for a complete understanding of how fungi synthesize this complex molecule. jmicrobiol.or.krrsc.org

Comprehensive Target Identification and Validation Studies

This compound has been shown to exhibit potent T-cell antiproliferative activity, with an IC50 value of approximately 3 µM, suggesting it functions as an immunosuppressive agent. ebi.ac.uknih.govcaymanchem.com This bioactivity points towards a potential physiological role in modulating the host immune response during fungal infection. ebi.ac.uk Despite this promising activity, the precise molecular target(s) of this compound within the cell remain unknown.

Future research must prioritize the identification and validation of this compound's cellular targets to understand its mechanism of action. Modern target identification approaches, such as chemical proteomics, affinity-based protein profiling, and computational modeling, can be employed to pinpoint the proteins that directly interact with this compound. pharmaron.comevotec.comnih.gov Once potential targets are identified, validation studies using techniques like CRISPR-Cas9 gene editing for target knockout or knockdown, and cellular thermal shift assays (CETSA) will be critical to confirm their role in mediating the compound's immunosuppressive effects. nuvisan.comwjbphs.com A thorough understanding of its molecular targets will not only elucidate its mechanism of action but also pave the way for its potential development as a therapeutic agent.

Advanced Chemical Synthesis of Novel this compound Analogues

The discovery of this compound and its naturally occurring analogue, this compound B, highlights the potential for structural diversity within this class of compounds. nih.govtoku-e.com this compound B, which lacks the C2 acetyl group of this compound, is produced when the this compound gene cluster is expressed in a heterologous host like Aspergillus nidulans, likely due to the absence of the required acetyltransferase in the host. nih.gov

The development of advanced chemical synthesis strategies for this compound is a key future direction. A robust synthetic route would not only provide a reliable supply of the natural product for further biological evaluation but also enable the creation of a diverse library of novel analogues. mdpi.com By modifying the core scaffold, the prenyl side chain, or the various functional groups, medicinal chemists can explore the structure-activity relationships (SAR) of this compound. nih.gov This could lead to the development of analogues with improved potency, selectivity, and pharmacokinetic properties. Techniques such as combinatorial biosynthesis, where genes from different pathways are combined, could also be used to generate novel derivatives. mdpi.com

Exploration of Additional Bioactivities and Their Underlying Mechanisms

While the immunosuppressive activity of this compound is its most well-characterized bioactivity, there are indications that it may possess other biological functions. When A. fumigatus is co-cultured with the bacterium Streptomyces rapamycinicus, the production of this compound (also referred to as fumicycline A) is induced, and the compound exhibits moderate activity against this bacterium. mdpi.comresearchgate.netresearchgate.net This suggests a potential role for this compound in mediating microbial competition.

Future research should systematically screen this compound and its analogues for a broader range of bioactivities, including antiviral, antifungal, and cytotoxic properties, as many secondary metabolites from Aspergillus species are known to possess such activities. medchemexpress.com For any identified bioactivity, it will be crucial to investigate the underlying mechanism of action. This will involve identifying the molecular targets and cellular pathways affected by the compound, which could reveal novel therapeutic applications for this compound and its derivatives.

Role of this compound in Fungal Pathogenesis and Host-Microbe Interactions

The production of this compound by pathogenic fungi like A. fumigatus and its presence in dermatophytes suggests a role in fungal virulence and the establishment of infection. nih.govscilit.comnih.gov The immunosuppressive properties of this compound are hypothesized to aid the fungus in evading the host's adaptive immune response. ebi.ac.uknih.gov Furthermore, the induction of this compound production during interactions with bacteria points to its involvement in the complex chemical ecology of microbial communities. researchgate.net

A significant area for future research is to definitively establish the role of this compound in fungal pathogenesis. This can be achieved by constructing this compound-deficient mutants of pathogenic fungi and evaluating their virulence in animal models of infection. nih.gov Transcriptomic and proteomic studies of both the host and the fungus during infection with wild-type and mutant strains can provide insights into how this compound influences the host-pathogen interaction at the molecular level. nih.gov Understanding the role of this compound in the context of the host environment could lead to new strategies for combating fungal infections by targeting their virulence factors.

Q & A

Q. How can researchers structure a manuscript on this compound to meet journal standards for reproducibility?

  • Answer: Follow IMRAD format (Introduction, Methods, Results, Discussion) with detailed subsections:
  • Methods: Specify equipment models, software versions, and statistical packages.
  • Results: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition (e.g., Zenodo, ChEMBL).
  • Discussion: Contrast results with prior studies and propose mechanistic hypotheses for unresolved questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.